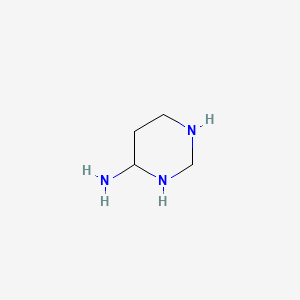
1,3-Diazinan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diazinan-4-amine is a heterocyclic organic compound with the molecular formula C₄H₁₁N₃ It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Diazinan-4-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-diaminopropane with formaldehyde under acidic conditions can yield hexahydro-4-pyrimidinamine. Another method involves the reduction of 4-pyrimidinone using hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: In industrial settings, the production of hexahydro-4-pyrimidinamine often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common practices to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Diazinan-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenated reagents and bases like sodium hydroxide are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine-4-carboxylic acid, while substitution reactions can introduce alkyl or aryl groups into the ring.
Aplicaciones Científicas De Investigación
1,3-Diazinan-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism by which hexahydro-4-pyrimidinamine exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This interaction can lead to the modulation of various biochemical pathways, ultimately affecting cellular functions.
Comparación Con Compuestos Similares
1,3-Diazinan-4-amine can be compared with other similar compounds such as:
Pyrimidine: The parent compound, which lacks the hydrogenation seen in hexahydro-4-pyrimidinamine.
Hexahydro-1,3,5-triazine: Another heterocyclic compound with similar structural features but different nitrogen positioning.
Piperidine: A six-membered ring with a single nitrogen atom, often used in similar applications.
Uniqueness: this compound is unique due to its specific hydrogenation state and the presence of two nitrogen atoms in the ring, which confer distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
16653-14-8 |
|---|---|
Fórmula molecular |
C4H11N3 |
Peso molecular |
101.153 |
Nombre IUPAC |
1,3-diazinan-4-amine |
InChI |
InChI=1S/C4H11N3/c5-4-1-2-6-3-7-4/h4,6-7H,1-3,5H2 |
Clave InChI |
ZGADGOFWYBBVSR-UHFFFAOYSA-N |
SMILES |
C1CNCNC1N |
Sinónimos |
Pyrimidine,4-aminohexahydro-(8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















